molecular formula C18H23N3O2 B7346136 (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide

(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide

Cat. No. B7346136
M. Wt: 313.4 g/mol
InChI Key: PUZJGPVNYBJDMP-AWEZNQCLSA-N
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Description

(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide, also known as EEQ, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Mechanism of Action

The mechanism of action of (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Studies have also shown that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide in lab experiments is its high purity and stability, which makes it ideal for studying its effects on various biological systems. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide, including further studies on its mechanism of action and its potential applications in drug discovery and neuroscience. Additionally, research on the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds with improved therapeutic properties. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in various therapeutic settings.

Synthesis Methods

(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethyl-4-hydroxyquinoline with ethyl chloroformate, followed by the addition of 3S-pyrrolidine-1-carboxylic acid and subsequent purification steps. This method has been successfully used to produce high yields of pure this compound for research purposes.

properties

IUPAC Name

(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-13-11-17(15-7-5-6-8-16(15)19-13)20-18(22)21-10-9-14(12-21)23-4-2/h5-8,11,14H,3-4,9-10,12H2,1-2H3,(H,19,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZJGPVNYBJDMP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)NC(=O)N3CCC(C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=CC=CC=C2C(=C1)NC(=O)N3CC[C@@H](C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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